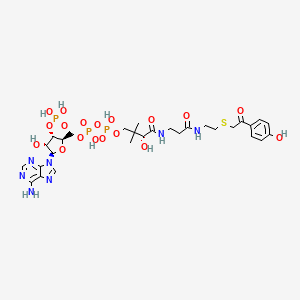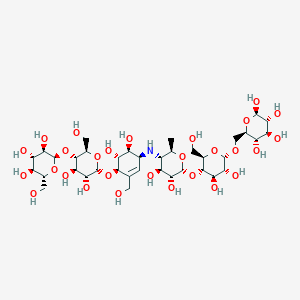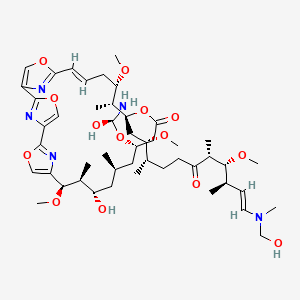
4-Hydroxyphenacyl coenzyme A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyphenacyl Coenzyme A is a small molecule belonging to the class of organic compounds known as s-alkyl-coenzymes. These compounds consist of coenzyme A that carries an S-alkyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyphenacyl Coenzyme A can be achieved through chemo-enzymatic methods. One common approach involves the acylation of coenzyme A with 4-hydroxyphenacyl chloride under basic conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The product is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Purification is often achieved through ion exchange chromatography and other advanced separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxyphenacyl Coenzyme A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-hydroxybenzoyl coenzyme A.
Reduction: Formation of 4-hydroxyphenethyl coenzyme A.
Substitution: Formation of various substituted phenacyl coenzyme A derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxyphenacyl Coenzyme A has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme-catalyzed reactions and coenzyme A-dependent pathways.
Biology: Investigated for its role in metabolic processes and its interaction with enzymes such as 4-hydroxybenzoyl-CoA thioesterase.
Medicine: Explored for its potential therapeutic applications, including its role in drug metabolism and detoxification.
Mecanismo De Acción
The mechanism of action of 4-Hydroxyphenacyl Coenzyme A involves its interaction with specific enzymes and molecular targets. It acts as a substrate for enzymes such as 4-hydroxybenzoyl-CoA thioesterase, which catalyzes the hydrolysis of the thioester bond. This reaction releases 4-hydroxybenzoate and coenzyme A, which can then participate in various metabolic pathways. The compound’s effects are mediated through its ability to form thioester bonds with acyl groups, facilitating their transfer and transformation in biochemical processes .
Similar Compounds:
- 4-Hydroxybenzoyl Coenzyme A
- 4-Hydroxyphenethyl Coenzyme A
- 4-Chlorobenzoyl Coenzyme A
Comparison: this compound is unique due to its specific hydroxyl and phenacyl functional groups, which confer distinct chemical reactivity and biological activity. Compared to 4-hydroxybenzoyl coenzyme A, it has an additional phenacyl group that enhances its interaction with certain enzymes. Similarly, it differs from 4-hydroxyphenethyl coenzyme A by the presence of a carbonyl group, which affects its reactivity in oxidation and reduction reactions. The presence of a hydroxyl group distinguishes it from 4-chlorobenzoyl coenzyme A, which contains a chlorine atom instead .
Propiedades
Fórmula molecular |
C29H42N7O18P3S |
|---|---|
Peso molecular |
901.7 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[2-(4-hydroxyphenyl)-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |
InChI |
InChI=1S/C29H42N7O18P3S/c1-29(2,24(41)27(42)32-8-7-20(39)31-9-10-58-12-18(38)16-3-5-17(37)6-4-16)13-51-57(48,49)54-56(46,47)50-11-19-23(53-55(43,44)45)22(40)28(52-19)36-15-35-21-25(30)33-14-34-26(21)36/h3-6,14-15,19,22-24,28,37,40-41H,7-13H2,1-2H3,(H,31,39)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t19-,22-,23-,24+,28-/m1/s1 |
Clave InChI |
ZQLMPRRTUJBILA-VXAHOBLNSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCC(=O)C4=CC=C(C=C4)O)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)C4=CC=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2S,3R,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777146.png)

![Benzofuran-2-carboxylic acid {(S)-3-methyl-1-[3-oxo-1-(pyridin-2-ylsulfonyl)azepan-4-ylcarbamoyl]butyl}amide](/img/structure/B10777157.png)





![(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777197.png)
![(2S)-2-[(2,4-Dichloro-benzoyl)-(3-trifluoromethyl-benzyl)-amino]-3-phenyl-propionic acid](/img/structure/B10777203.png)
![(2S,3S,4R,5R,6S)-6-[[(2R,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-5-[[(1S,4R,5S,6R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B10777210.png)